molecular formula C12H8FNO2S B1304264 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene CAS No. 2438-85-9

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Cat. No. B1304264
CAS RN: 2438-85-9
M. Wt: 249.26 g/mol
InChI Key: SORUMIWSFRGDCF-UHFFFAOYSA-N
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Description

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene is a chemical compound with the molecular formula C12H8FNO2S and a molecular weight of 249.26 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene consists of a benzene ring with a fluorine atom (F) at the 1-position and a sulfanyl group (S) attached to a 4-nitrophenyl group at the 4-position .

Scientific Research Applications

Proteomics Research

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene: is utilized in proteomics research, where it serves as a reagent for the identification and quantification of proteins. The compound’s ability to interact with amino acids and proteins under specific conditions makes it valuable for probing protein structure and function .

Surface Engineering

This compound is instrumental in surface engineering, particularly in the immobilization of biomolecules on surfaces. Its reactive sulfanyl group can form strong bonds with a variety of substrates, allowing for the stable attachment of biomolecules, which is crucial for the development of biosensors and diagnostic tools .

Bioconjugation

In bioconjugation, (4-Fluorophenyl)(4-nitrophenyl)sulfane acts as a linker to connect biomolecules with other entities, such as drugs or fluorescent markers. This application is significant in creating targeted therapies and imaging agents that can home in on specific cells or tissues .

Polymer Functionalization

The compound’s reactive groups make it suitable for the functionalization of polymers. By attaching to polymer chains, it can modify the surface properties of materials, leading to advancements in material science and the creation of new materials with desired characteristics .

Drug Development

In drug development, 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene can be used to synthesize novel compounds with potential therapeutic effects. Its structural components can be incorporated into drug molecules, enhancing their efficacy or altering their pharmacokinetic profiles .

Analytical Chemistry

Analytical chemists employ this compound as a standard or reagent in various analytical techniques. Its unique chemical signature allows for the precise detection and measurement of substances in complex mixtures, aiding in the analysis of chemical compositions .

Chemical Synthesis

The compound serves as an intermediate in chemical synthesis, facilitating the production of complex molecules. Its reactive nature enables it to participate in a range of chemical reactions, contributing to the synthesis of diverse organic compounds .

Environmental Science

Lastly, (4-Fluorophenyl)(4-nitrophenyl)sulfane has applications in environmental science, particularly in the study of pollutant degradation. Researchers can use it to understand the breakdown of similar compounds in the environment, which is vital for assessing environmental impact and developing remediation strategies .

Future Directions

The future directions for the use and study of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene are not clear from the web search results. It’s currently used in proteomics research , but further studies could reveal more applications or provide more insights into its properties and potential uses.

properties

IUPAC Name

1-(4-fluorophenyl)sulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORUMIWSFRGDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382421
Record name 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

CAS RN

2438-85-9
Record name 1-Fluoro-4-[(4-nitrophenyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluorobenzenethiol (9.86 g, 77 mmol), 1-chloro-4-nitrobenzene (12.72 g, 81 mmol) and potassium carbonate (21.25 g, 154 mmol) in acetonitrile (300 mL) is stirred at room temperature under inert atmosphere for 48 h. The mixture is diluted with water (750 mL) and the aqueous phase is extracted with dichloromethane (2×500 mL). The combined organic layers are dried over sodium sulphate, filtered and concentrated under reduced pressure. The desired product is isolated in the presence of some impurities as a yellow solid (19.4 g, 78 mmol) (HPLC-MS Method 2: retention time: 2.132 min, m/z no mass signal).
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
12.72 g
Type
reactant
Reaction Step One
Quantity
21.25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

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